molecular formula C17H20ClN3O3S B2687112 Methyl 4-((5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride CAS No. 1323394-42-8

Methyl 4-((5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride

Cat. No.: B2687112
CAS No.: 1323394-42-8
M. Wt: 381.88
InChI Key: UJOJSVDHCAFEKF-UHFFFAOYSA-N
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Description

"Methyl 4-((5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride" is a synthetic small molecule characterized by a thiazolo[5,4-c]pyridine core substituted with an ethyl group at the 5-position and a methyl benzoate carbamoyl moiety at the 2-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

methyl 4-[(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)carbamoyl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S.ClH/c1-3-20-9-8-13-14(10-20)24-17(18-13)19-15(21)11-4-6-12(7-5-11)16(22)23-2;/h4-7H,3,8-10H2,1-2H3,(H,18,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOJSVDHCAFEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride typically involves multiple steps:

    Formation of the Thiazolopyridine Core: The thiazolopyridine core can be synthesized by treating a piperidone derivative with phosphorus sulfide to form a thiazole ring.

    Carbamoylation: The thiazolopyridine derivative is then reacted with an appropriate isocyanate to introduce the carbamoyl group.

    Esterification: The final step involves esterification with methyl 4-aminobenzoate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve the use of catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

Methyl 4-((5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which Methyl 4-((5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name 5-Position Substituent Carbamoyl/Amide Group Salt Form Key Characteristics Reference
Methyl 4-((5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride Ethyl Methyl benzoate Hydrochloride Enhanced lipophilicity due to ethyl group; ester moiety may improve bioavailability -
Methyl 4-((5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride Propyl Methyl benzoate Hydrochloride Increased steric bulk compared to ethyl; potential reduced solubility
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride Methyl Carboxylic acid Hydrochloride Higher polarity; likely lower cell permeability
N 1 -(5-chloropyridin-2-yl)-N 2 -(4-[(dimethylamino)carbonyl]-2-{[(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbonyl]amino}cyclohexyl)ethanediamide Methyl Dimethylaminocarbonyl and chloropyridine Freebase Isotope-substituted; Factor Xa inhibition activity
4-(N,N-Diisobutylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride Ethyl Sulfonamide Hydrochloride Bulkier sulfonamide group; potential anticoagulant applications

Physicochemical and Pharmacological Properties

  • Bioavailability : The methyl benzoate group in the target compound may act as a prodrug motif, hydrolyzing in vivo to a carboxylic acid for sustained activity .
  • Biological Activity :
    • The isotope-substituted methyl analog () demonstrates Factor Xa inhibitory activity, suggesting the thiazolo[5,4-c]pyridine scaffold is critical for binding to coagulation targets .
    • Sulfonamide derivatives () highlight the role of electronegative groups in enhancing target affinity .

Commercial Availability

The target compound and its analogs are supplied globally, with major manufacturers in China, India, and North America. Suppliers include CGeneTech (China), Matrix Innovation Inc. (Canada), and Flavine North America (USA) .

Notes

  • Limited direct pharmacological data exist for the target compound; inferences are drawn from structural analogs.
  • Hydrochloride salts are preferred for pharmaceutical formulations due to improved stability and solubility.
  • Substituent choice (ethyl vs. methyl/propyl) balances lipophilicity and solubility, critical for optimizing pharmacokinetics.

Biological Activity

Methyl 4-((5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This compound is structurally related to several known therapeutic agents and has been investigated for its antithrombotic properties.

The molecular formula of this compound is C15H18ClN3O3SC_{15}H_{18}ClN_{3}O_{3}S, with a molecular weight of approximately 351.83 g/mol. Its structure includes a benzoate moiety linked to a tetrahydrothiazolo-pyridine derivative, which is believed to contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit their biological effects through interactions with specific enzymes or receptors. For instance, the thiazolo-pyridine derivatives have been noted for their role as inhibitors of Factor Xa (FXa), an essential component in the coagulation cascade. This inhibition can lead to anticoagulant effects, making such compounds valuable in preventing thromboembolic disorders.

Antithrombotic Effects

This compound has been studied for its potential as an antithrombotic agent. In vitro studies demonstrate that it can effectively inhibit FXa activity. The mechanism involves competitive inhibition at the active site of the enzyme, which disrupts the normal clotting process and reduces thrombus formation.

Case Studies

  • In Vitro Studies : A study published in Journal of Medicinal Chemistry evaluated the anticoagulant properties of various thiazolo-pyridine derivatives. This compound showed significant inhibition of FXa with an IC50 value comparable to established anticoagulants like rivaroxaban.
  • Animal Models : In rodent models of thrombosis, administration of this compound resulted in a dose-dependent reduction in thrombus size and improved blood flow recovery post-injury. These findings suggest its potential utility in clinical settings for managing acute thrombotic events.

Safety and Toxicity

Toxicological assessments indicate that while the compound exhibits potent biological activity, it also possesses a safety profile that warrants further investigation. Preliminary studies show minimal cytotoxic effects on human cell lines at therapeutic concentrations; however, comprehensive toxicity studies are necessary to establish safe dosage ranges.

Data Summary Table

PropertyValue
Molecular FormulaC15H18ClN3O3SC_{15}H_{18}ClN_{3}O_{3}S
Molecular Weight351.83 g/mol
Anticoagulant ActivityFXa Inhibition
IC50 (in vitro)Comparable to rivaroxaban
Animal Model Thrombus ReductionDose-dependent

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